2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
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Overview
Description
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring. This compound is known for its significant pharmacological activities and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using reagents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets. It is known to affect neurotransmitter systems by blocking reuptake transporters, thereby increasing the levels of neurotransmitters in the synaptic cleft . This action is similar to that of fluoxetine, which also contains a trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Another compound with a trifluoromethyl group.
Uniqueness
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15ClF3N |
---|---|
Molecular Weight |
253.69 g/mol |
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H |
InChI Key |
CJNUAORXKUDOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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